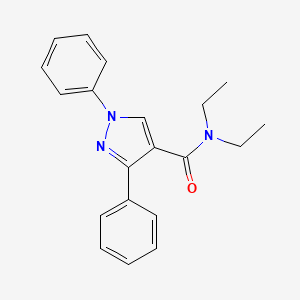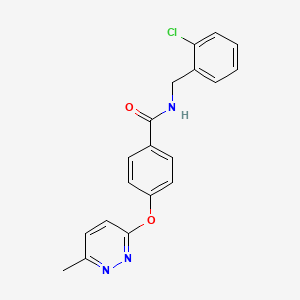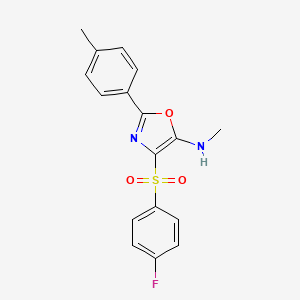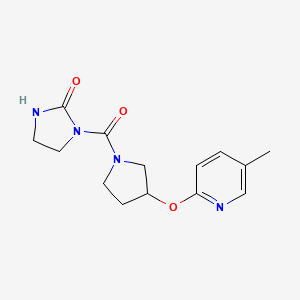
1-(pyridin-2-yl)-1H-indole
Übersicht
Beschreibung
Compounds with a pyridin-2-yl group, such as 1-(2-Pyridyl)piperazine, are known to belong to a class of selective α2-adrenoceptor antagonists . They show sympatholytic activity and are also a metabolite of Azaperone .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(pyridin-2-yl)hydrazinecarbothioamide, has been characterized by single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Ru complexes with 2-pyridin-2-yl-1H-benzimidazole, have been studied . Their crystal structures and physicochemical characterizations were published .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Fibrosis Agents
“1-(pyridin-2-yl)-1H-indole” derivatives have been studied for their potential as anti-fibrotic agents. Research indicates that certain pyridin-2-yl pyrimidine derivatives exhibit significant anti-fibrotic activities, surpassing established drugs like Pirfenidone . These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, suggesting potential development as novel anti-fibrotic drugs.
Medicinal Chemistry: Tuberculosis Treatment
In the search for new anti-tubercular agents, derivatives of “1-(pyridin-2-yl)-1H-indole” have been synthesized and evaluated against Mycobacterium tuberculosis . These compounds are part of a broader effort to combat drug-resistant strains of tuberculosis and represent a significant area of medical research.
Chemical Synthesis: Heterocyclic Compound Libraries
The pyridin-2-yl group is a key structural motif in the design of heterocyclic compounds with potential biological activities. Studies have focused on synthesizing novel heterocyclic compounds, including pyridin-2-yl derivatives, to create libraries for further biological evaluation .
Biological Studies: Enzyme Inhibition
“1-(pyridin-2-yl)-1H-indole” derivatives have been explored for their enzyme inhibitory properties. Research has shown that these compounds can inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in various diseases .
Material Science: Organic Electronics
Pyridin-2-yl compounds are used in the field of organic electronics. Their electronic properties make them suitable for use in light-emitting diodes, field-effect transistors, and photovoltaic cells. The pyridin-2-yl group can influence the electronic characteristics of materials, making it valuable for developing new electronic devices .
Environmental Science: Catalysis
In environmental science, “1-(pyridin-2-yl)-1H-indole” derivatives are being researched for their role in catalysis. For example, copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been reported, which involves direct Csp3-H oxidation with water under mild conditions. This method is significant for its potential environmental benefits, such as reducing hazardous waste and utilizing water as an oxygen source .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyridin-2-ylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKZGHVPGOMFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-indole | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What makes 1-(pyridin-2-yl)-1H-indole a valuable building block in organic synthesis?
A: 1-(Pyridin-2-yl)-1H-indole possesses several structural features that make it highly attractive for synthetic chemists. [, , , ]
- Chelation ability: The nitrogen atoms in both rings can act as coordinating sites for metal catalysts. This property has been exploited in various transition metal-catalyzed reactions, including C-H activation and annulation reactions. [, , ]
- Removable directing group: The 2-pyridyl group can act as a directing group, controlling the regioselectivity of reactions. It can be subsequently cleaved if necessary, further expanding the synthetic possibilities. []
Q2: Can you provide specific examples of how 1-(pyridin-2-yl)-1H-indole has been utilized in synthesis?
A2: Several research groups have successfully employed 1-(pyridin-2-yl)-1H-indole in developing novel synthetic methodologies:
- Synthesis of spiro[cyclobutane-1,1'-indenes]: A cascade reaction involving 1-(pyridin-2-yl)-1H-indole and alkynyl cyclobutanols produces indolyl-tethered spiro[cyclobutane-1,1'-indenes] with high chemo- and regioselectivity. This reaction showcases the potential of this molecule in constructing complex cyclic structures. []
- Construction of pyrido[2,1-a]indoles: A Rh/Cu-catalyzed process utilizes 1-(pyridin-2-yl)-1H-indole and γ-substituted propargyl alcohols to synthesize pyrido[2,1-a]indoles. This reaction highlights the capability of this starting material to undergo multiple bond cleavages and formations in a single pot. [, ]
- Formation of pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums: A Cp*CoIII-catalyzed C-H alkenylation/annulation cascade reaction utilizes 1-(pyridin-2-yl)-1H-indoles and internal alkynes to efficiently construct pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. This demonstrates the versatility of this substrate in accessing diverse heterocyclic scaffolds. []
Q3: Are there any studies on the catalytic properties of 1-(pyridin-2-yl)-1H-indole derivatives?
A: While most research focuses on using 1-(pyridin-2-yl)-1H-indole as a building block, one study explored the catalytic activity of a Cp*CoIII complex bearing a 1-(pyridin-2-yl)-1H-indole moiety. [] This complex effectively catalyzed the C2-alkylation of indole derivatives with substituted cyclopropanols, indicating potential applications in developing novel catalytic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)